molecular formula C15H14N2O2S B024492 4-(3-Benzyl-thioureido)-benzoic acid CAS No. 109310-93-2

4-(3-Benzyl-thioureido)-benzoic acid

Cat. No. B024492
M. Wt: 286.4 g/mol
InChI Key: UEAKQZPSSALVKW-UHFFFAOYSA-N
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Description

The compounds I found are derivatives of 4-(3-Benzyl-thioureido)-benzoic acid, such as [4-(3-Benzyl-thioureido)-benzoylamino]-acetic acid hexyl ester , [4-(3-Benzyl-thioureido)-benzoylamino]-acetic acid methyl ester , and [4-(3-Benzyl-thioureido)-benzoylamino]-acetic acid pentyl ester . These compounds have different molecular weights and formulas .


Synthesis Analysis

A series of novel N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides was synthesized by the addition of N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide to the appropriate aromatic amine .


Molecular Structure Analysis

The structures of the synthesized compounds were inspired from the second line antituberculosis pro-drugs .


Chemical Reactions Analysis

The compounds were screened for their activity against Mycobacterium tuberculosis .


Physical And Chemical Properties Analysis

The physical and chemical properties such as molecular weight, density, boiling point, molecular formula, melting point, and flash point of these compounds are provided in the references .

Scientific Research Applications

Benzoic Acid and Derivatives in Gut Function Regulation

Benzoic acid has been identified as a compound with significant effects on gut functions, including enzyme activity regulation, redox status, and immune response modulation. Studies using piglets and porcine intestinal epithelial cells as models have demonstrated that appropriate levels of benzoic acid can improve gut functions. These improvements are attributed to the regulation of enzyme activity, redox status, immunity, and microbiota composition. However, excessive administration may lead to gut health deterioration, highlighting the importance of dosage control in potential therapeutic applications (Mao et al., 2019).

Physiologically-Based Pharmacokinetic Analysis of Benzoic Acid

A study focusing on the pharmacokinetic behavior of benzoic acid across different species, including rats, guinea pigs, and humans, developed physiologically-based pharmacokinetic (PBPK) models. These models predict the metabolism of benzoic acid to hippuric acid and help understand the internal exposures resulting from different dosing schemes. The study's findings can inform the safety assessment of dietary exposures to benzoates, providing insights into interspecies extrapolation and reducing uncertainty in pharmacokinetic evaluations (Hoffman & Hanneman, 2017).

Application of Benzofused Thiazole Derivatives as Antioxidants and Anti-inflammatory Agents

Research into benzofused thiazole derivatives, which are structurally related to benzoic acid derivatives, has shown promising antioxidant and anti-inflammatory properties. These compounds were synthesized and evaluated for their potential therapeutic applications, indicating that specific derivatives possess distinct anti-inflammatory activity and strong antioxidant capabilities against various reactive species. Such findings underscore the potential of benzofused thiazole and by extension, benzoic acid derivatives, in developing new therapeutic agents (Raut et al., 2020).

Synthesis and Characterization of Salicylic Acid Derivatives

A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been introduced as a potential substitute for acetylsalicylic acid (ASA) due to its favorable COX-2 specificity, toxicity profile, and antiplatelet activity. The study highlights the discovery, potential activity, and benefits of this compound, providing insights into the possible molecular mechanisms of its regulations in health and disease. This underscores the continuous interest and potential in exploring benzoic acid derivatives for new drug development (Tjahjono et al., 2022).

Future Directions

The structure–activity relationship (SAR) analysis revealed that the introduction of the benzo [1,3]dioxol moiety in one compound and the 4-morpholinyl-4-phenyl moiety in another has proven to give the most potent compounds in this study . This suggests that further exploration of these moieties could be a promising direction for future research.

properties

IUPAC Name

4-(benzylcarbamothioylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c18-14(19)12-6-8-13(9-7-12)17-15(20)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAKQZPSSALVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354787
Record name 4-(3-Benzyl-thioureido)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643295
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3-Benzyl-thioureido)-benzoic acid

CAS RN

109310-93-2
Record name 4-(3-Benzyl-thioureido)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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